4-(3-methoxyphenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
The compound 4-(3-methoxyphenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide belongs to the pyrido-thiadiazinone dioxide class, characterized by a fused pyridine-thiadiazine core with two sulfonyl oxygen atoms. Key structural features include:
- Position 4 substitution: A 3-methoxyphenyl group, providing electron-donating effects via the methoxy (-OCH₃) moiety.
Properties
IUPAC Name |
2-[(4-ethenylphenyl)methyl]-4-(3-methoxyphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-3-16-9-11-17(12-10-16)15-24-22(26)25(18-6-4-7-19(14-18)29-2)21-20(30(24,27)28)8-5-13-23-21/h3-14H,1,15H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMHPRIOBMCBCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC4=CC=C(C=C4)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3-methoxyphenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS Number: 1251708-02-7) is a synthetic compound belonging to the class of thiadiazines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the synthesis, biological activity, and research findings associated with this compound.
- Molecular Formula : C22H19N3O4S
- Molecular Weight : 421.5 g/mol
- Structure : The compound features a pyrido-thiadiazine core substituted with a methoxyphenyl and a vinylbenzyl group.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of related structures have been tested against various cancer cell lines including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. The National Cancer Institute's Development Therapeutic Program has shown that these compounds can inhibit tumor growth effectively through mechanisms that may involve apoptosis and cell cycle arrest .
Table 1: Summary of Antitumor Activity in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Leukemia | K562 | 5.6 | |
| Non-Small Cell Lung Cancer | A549 | 4.8 | |
| Colon Cancer | HCT116 | 6.2 | |
| Melanoma | A375 | 7.0 | |
| Breast Cancer | MDA-MB-468 | 3.5 |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that it may function by:
- Inducing apoptosis in cancer cells.
- Inhibiting key signaling pathways involved in cell proliferation.
- Altering the expression of genes related to tumor growth and metastasis.
Case Studies
A notable study examined the efficacy of similar thiadiazine derivatives on breast cancer cells. The results indicated that modifications in the molecular structure significantly enhanced antitumor activity. Specifically, substituting certain functional groups increased potency against the MDA-MB-468 breast cancer cell line .
Case Study: Enhanced Antitumor Activity
- Objective : To evaluate the effect of structural modifications on antitumor activity.
- Findings : Compounds with ethyl or pentyl substitutions showed increased cytotoxicity compared to their parent structures.
- : Structural optimization is crucial for developing more effective anticancer agents based on thiadiazine scaffolds .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent-Driven Property Differences
In contrast, fluorine (–2) and methylsulfanyl () groups are electron-withdrawing, favoring hydrophobic interactions . The 4-vinylbenzyl group introduces unsaturation, enabling crosslinking or copolymerization—a unique feature absent in analogs .
Molecular Weight and Reactivity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
